Due to its possession of multiple positively charged amine groups, N,N-Bis(3-aminopropyl)methylamine can act as a cationic electrolyte. This means it can conduct electricity when dissolved in a suitable solvent []. This property makes it relevant for research in areas like battery development and electrochemical studies [].
The presence of reactive amine groups makes N,N-Bis(3-aminopropyl)methylamine a valuable building block for polymer synthesis. It can be used as a cross-linking agent or a chain extender in the production of various polymers []. This research area explores its potential in developing materials with specific properties, like improved strength, flexibility, or resistance to heat and chemicals [].
N,N-Bis(3-aminopropyl)methylamine can be employed as a probe for determining the molecular weight of other molecules. This technique, known as the end-group titration method, utilizes the reaction between the amine groups of N,N-Bis(3-aminopropyl)methylamine and functional groups present on the target molecule []. By measuring the amount of N,N-Bis(3-aminopropyl)methylamine consumed in the reaction, the molecular weight of the target molecule can be calculated [].
N,N-Bis(3-aminopropyl)methylamine serves as a starting material for the synthesis of various other chemicals with diverse applications:
N,N-Bis(3-aminopropyl)methylamine is an organic compound with the chemical formula C₇H₁₉N₃ and a CAS number of 105-83-9. This compound consists of a central methylamine group bonded to two 3-aminopropyl chains. It is classified as a tertiary amine and is known for its high reactivity due to the presence of amino groups, which can participate in various
N,N-Bis(3-aminopropyl)methylamine is classified as a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.
These reactions highlight the compound's versatility as a building block in organic synthesis and materials science .
N,N-Bis(3-aminopropyl)methylamine exhibits significant biological activity, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as:
The synthesis of N,N-Bis(3-aminopropyl)methylamine typically involves the following methods:
These methods highlight the compound's accessibility for research and industrial applications .
N,N-Bis(3-aminopropyl)methylamine has several applications across various fields:
Studies on the interactions of N,N-Bis(3-aminopropyl)methylamine reveal its potential effects on biological systems:
Several compounds share structural similarities with N,N-Bis(3-aminopropyl)methylamine. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bis(3-aminopropyl)amine | C₆H₁₈N₂ | Lacks the methyl group; used in similar applications |
| Tris(2-aminoethyl)amine | C₉H₂₄N₄ | Contains three aminoethyl groups; used as a chelating agent |
| N-Methyl-1,3-propanediamine | C₅H₁₈N₂ | A simpler structure; less reactive than N,N-bis(3-amino) |
N,N-Bis(3-aminopropyl)methylamine is unique due to its combination of two 3-aminopropyl groups and a methyl group, providing enhanced reactivity and potential for diverse applications compared to these similar compounds .
BAPMA (CAS 105-83-9) was first reported in the mid-20th century as part of efforts to develop polyamine-based compounds for industrial applications. Early studies focused on its role in synthesizing surfactants and corrosion inhibitors. By the 1980s, its utility expanded into agrochemicals, particularly in pesticide formulations, where its amine groups facilitated interactions with organic acids. The 2000s saw a surge in interdisciplinary research, with BAPMA being leveraged in coordination chemistry for metal-organic frameworks and in polymer science as a cross-linking agent.
Contemporary studies emphasize:
BAPMA bridges multiple disciplines:
BAPMA is referenced under multiple synonyms, including:
N,N-Bis(3-aminopropyl)methylamine exhibits characteristic nucleophilic behavior due to its three nitrogen atoms, each possessing lone pairs of electrons that can participate in chemical reactions. The compound demonstrates a hierarchical nucleophilicity pattern where the primary amine groups show stronger nucleophilic character compared to the tertiary amine center [2].
The nucleophilic reactivity follows the established order: primary amines > secondary amines > tertiary amines. This trend is attributed to both electronic and steric factors. The primary amine groups in N,N-Bis(3-aminopropyl)methylamine possess higher electron density on nitrogen due to reduced alkyl substitution, making them more reactive toward electrophilic centers. Additionally, the reduced steric hindrance around primary nitrogens facilitates approach of electrophilic reagents [3] [4].
The mechanistic pathway for nucleophilic substitution reactions typically follows the SN2 mechanism when reacting with alkyl halides. The lone pair electrons on nitrogen attack the electrophilic carbon center, leading to simultaneous bond formation and bond breaking. The reaction proceeds through a transition state where the nucleophile approaches from the backside of the leaving group, resulting in inversion of configuration at the electrophilic center [2] [5].
Kinetic studies have revealed that the nucleophilicity parameter (N) for N,N-Bis(3-aminopropyl)methylamine varies depending on the nitrogen center involved in the reaction. The primary amine nitrogens exhibit N values in the range of 13-14, while the tertiary nitrogen shows lower nucleophilicity with N values around 10-11 [4].
The alkylation reactions of N,N-Bis(3-aminopropyl)methylamine represent a significant class of transformations that can lead to both desired monoalkylated products and undesired polyalkylated byproducts. The reaction with methyl iodide under basic conditions (sodium hydroxide, room temperature) yields quaternary ammonium derivatives with approximately 90% efficiency .
The mechanism of quaternary ammonium salt formation involves sequential SN2 reactions. Initially, the most nucleophilic primary amine group attacks the alkyl halide, forming a secondary ammonium salt. Under continued exposure to excess alkylating agent, further alkylation occurs, ultimately leading to quaternary ammonium salt formation. This process is exemplified by the reaction with methyl iodide, where the final product contains positively charged nitrogen centers [6].
The formation of quaternary ammonium salts follows a predictable pattern based on the Menschutkin reaction mechanism. The reaction rate depends on several factors including the nature of the alkyl halide (iodide > bromide > chloride), the polarity of the solvent, and the steric accessibility of the nitrogen centers. The reaction is typically conducted in polar solvents to stabilize the transition state and facilitate the ionic product formation [6].
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Mechanism |
|---|---|---|---|---|
| Alkylation with Methyl Iodide | CH3I, NaOH, RT | Quaternary ammonium derivative | ~90 | SN2 mechanism with inversion |
| Quaternary Ammonium Salt Formation | Excess alkyl halide | Tetraalkylammonium salts | High | Sequential SN2 reactions |
| Nucleophilic Substitution (SN2) | Alkyl halides, base | Alkylated amine derivatives | Variable | Nucleophilic attack on electrophilic carbon |
The selectivity in alkylation can be controlled through careful selection of reaction conditions. Lower temperatures and controlled stoichiometry favor monoalkylation, while excess alkylating agent and elevated temperatures promote multiple alkylation events leading to quaternary salt formation [2] [5].
N,N-Bis(3-aminopropyl)methylamine demonstrates exceptional coordination chemistry capabilities due to its tridentate nature, capable of binding metal ions through all three nitrogen atoms simultaneously. The compound forms stable complexes with a wide range of metal ions, including transition metals and main group elements [7] [8] [9].
The chelation mechanism involves the sequential coordination of nitrogen atoms to the metal center, forming stable five-membered and six-membered chelate rings. The process typically begins with the coordination of the most basic nitrogen center (primary amine), followed by the formation of additional coordinate bonds with the remaining nitrogen atoms [7] [10].
The chelation process can be described through the following steps:
Initial Coordination: The most nucleophilic primary amine nitrogen coordinates to the metal center, forming a monodentate complex.
Ring Closure: The second nitrogen atom coordinates, forming the first chelate ring and creating a bidentate complex.
Complete Chelation: The third nitrogen atom coordinates, completing the tridentate coordination and forming a highly stable chelated complex.
The stability of these chelate complexes follows the Irving-Williams series for transition metals: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II). This order reflects the decreasing crystal field stabilization energy and increasing ionic radii across the series [11].
The formation dynamics of metal complexes with N,N-Bis(3-aminopropyl)methylamine depend on several factors including metal ion size, charge density, and preferred coordination geometry. The compound can accommodate various coordination numbers and geometries depending on the metal center [7] [12] [9].
For cobalt(II) complexes, the preferred geometry is square pyramidal with the ligand adopting a tridentate coordination mode (κ3N,N′,N′′). The Co-N bond distances typically range from 2.10 to 2.25 Å, indicating strong metal-ligand interactions [7]. The complex [Co(NCS)2(C7H19N3)] has been structurally characterized, showing the ligand coordinating through all three nitrogen atoms while two thiocyanate anions complete the coordination sphere.
Nickel(II) complexes preferentially adopt octahedral geometry, with the tridentate ligand occupying three coordination sites and additional ligands or solvent molecules completing the octahedral arrangement. The Ni-N bond distances are typically shorter (2.07-2.14 Å) compared to cobalt complexes, reflecting the smaller ionic radius of nickel(II) [10] [9].
Copper(II) complexes exhibit a characteristic square pyramidal geometry with a [4+1] coordination arrangement. The Cu-N bond distances range from 1.91 to 2.09 Å, with the axial position showing longer bond lengths due to Jahn-Teller distortion effects [12] [9].
| Metal Ion | Coordination Mode | Geometry | Bond Distances (Å) | Stability | Applications |
|---|---|---|---|---|---|
| Co(II) | Tridentate (κ3N,N′,N′′) | Slightly distorted square pyramidal | Co-N: 2.10-2.25 | High | Catalysis |
| Ni(II) | Octahedral | Distorted octahedral | Ni-N: 2.07-2.14 | Very High | Magnetic materials |
| Cu(II) | Square pyramidal [4+1] | Distorted square pyramidal | Cu-N: 1.91-2.09 | High | Electrochemistry |
N,N-Bis(3-aminopropyl)methylamine serves as an effective cross-linking agent in polymer chemistry, particularly in epoxy and polyurethane systems. The cross-linking mechanism involves nucleophilic attack of the amine groups on electrophilic centers such as epoxide rings or isocyanate groups [13] [14].
In epoxy systems, the cross-linking reaction proceeds through nucleophilic ring-opening of the epoxide by the amine groups. The reaction mechanism involves:
Nucleophilic Attack: The lone pair electrons on the primary amine nitrogen attack the less substituted carbon of the epoxide ring.
Ring Opening: The three-membered epoxide ring opens, forming a new C-N bond and generating a secondary amine and a secondary alcohol.
Secondary Reaction: The newly formed secondary amine can react with additional epoxide groups, leading to branching and cross-linking.
The reaction is typically conducted at elevated temperatures (80-120°C) to achieve complete curing. The presence of multiple amine groups in N,N-Bis(3-aminopropyl)methylamine allows for the formation of highly cross-linked three-dimensional networks with enhanced mechanical properties [13].
The cross-linking efficiency depends on the amine-to-epoxide ratio, with stoichiometric ratios providing optimal cross-link density. Excess amine groups can lead to unreacted functionality, while deficient amine content results in incomplete curing and reduced mechanical properties [14].
The structure-reactivity relationships for N,N-Bis(3-aminopropyl)methylamine are governed by several key factors including electronic effects, steric hindrance, and conformational flexibility. The compound's reactivity pattern can be understood through analysis of these structural features [15].
Electronic Effects: The electron-donating nature of the alkyl groups attached to the nitrogen atoms influences the basicity and nucleophilicity of each nitrogen center. The primary amine nitrogens exhibit higher basicity (pKa2 = 9.19, pKa3 = 10.33) compared to the tertiary nitrogen (pKa1 = 6.32), reflecting the greater electron density on the less substituted nitrogen atoms [15].
Steric Effects: The spatial arrangement of the propyl chains provides sufficient flexibility to accommodate various coordination geometries while minimizing steric repulsion. The three-carbon chain length is optimal for chelate ring formation, providing a balance between ring strain and conformational flexibility [10].
Conformational Flexibility: The compound can adopt multiple conformations due to rotation about the C-C and C-N bonds in the propyl chains. This flexibility allows the molecule to adjust its geometry to optimize binding interactions with metal centers or other reactants [7] [10].
The structure-reactivity relationship is further illustrated by the basicity order: primary amines > tertiary amine, which directly correlates with their nucleophilic reactivity. This pattern is consistent across various reaction types, from simple alkylation to complex coordination chemistry [15] [16].
| Property | Value | Source/Notes |
|---|---|---|
| pKa1 (tertiary N) | 6.32 at 30°C | Protonation constant (+3) |
| pKa2 (primary N) | 9.19 at 30°C | Protonation constant (+2) |
| pKa3 (primary N) | 10.33 at 30°C | Protonation constant (+1) |
| Basicity Order | Primary > Secondary > Tertiary | Amine basicity trend |
Corrosive;Acute Toxic;Irritant